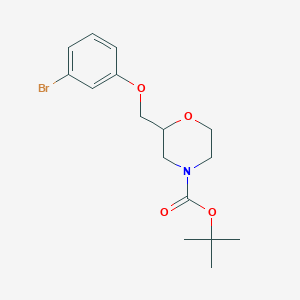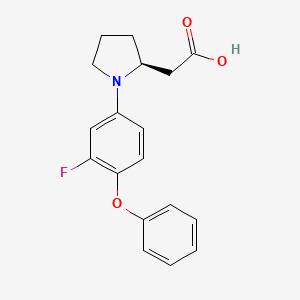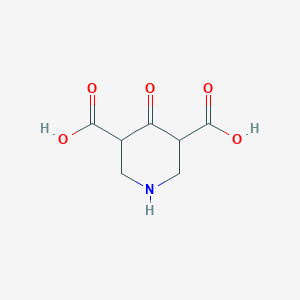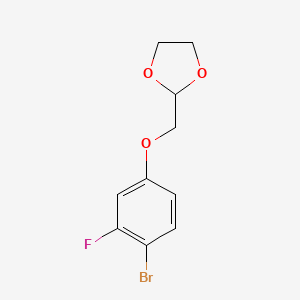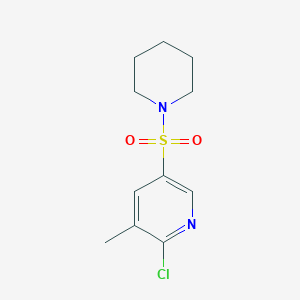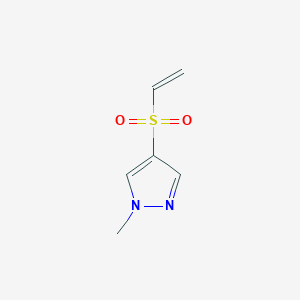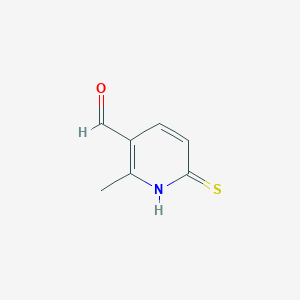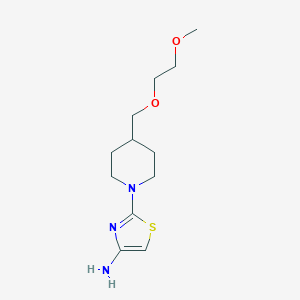
2-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)thiazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)thiazol-4-amine is a compound that features a piperidine ring and a thiazole ring. Piperidine is a six-membered heterocycle containing one nitrogen atom, while thiazole is a five-membered ring containing both sulfur and nitrogen atoms. These structural elements are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)thiazol-4-amine typically involves multi-step reactions. One common approach is to start with the piperidine derivative and introduce the thiazole ring through cyclization reactions. The reaction conditions often involve the use of organic solvents, bases, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
2-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)thiazol-4-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .
科学的研究の応用
2-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)thiazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
作用機序
The mechanism of action of 2-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)thiazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2-(1-Piperidinyl)-1,3-Thiazol-4-Amine: Another compound with a piperidine and thiazole ring, but with different substituents.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
2-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)thiazol-4-amine is unique due to its specific combination of functional groups and structural elements. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds .
特性
分子式 |
C12H21N3O2S |
|---|---|
分子量 |
271.38 g/mol |
IUPAC名 |
2-[4-(2-methoxyethoxymethyl)piperidin-1-yl]-1,3-thiazol-4-amine |
InChI |
InChI=1S/C12H21N3O2S/c1-16-6-7-17-8-10-2-4-15(5-3-10)12-14-11(13)9-18-12/h9-10H,2-8,13H2,1H3 |
InChIキー |
WWCNMDXYZVSPJN-UHFFFAOYSA-N |
正規SMILES |
COCCOCC1CCN(CC1)C2=NC(=CS2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





